Angelic Anhydride

準備方法

合成経路と反応条件: エンジェル酸無水物は、室温でジクロロメタン中、エンジェル酸とN、N'-ジシクロヘキシルカルボジイミドを反応させることによって合成できます . 別の一般的な方法には、酸塩化物とカルボン酸またはカルボン酸アニオンとの求核アシル置換反応があります .

工業生産方法: 工業的な設定では、エンジェル酸無水物の生産は、スケーラブルで堅牢な合成プロトコルを可能にする連続フロー化学技術をしばしば伴います . これらの方法は、大量の化合物を効率的かつ高純度で生産するために有利です。

化学反応の分析

反応の種類: エンジェル酸無水物は、以下を含むいくつかの種類の化学反応を起こします。

加水分解: 水と反応してカルボン酸を生成します.

アルコール分解: アルコールと反応してエステルを生成します.

アミノ分解: アミンと反応してアミドを生成します.

一般的な試薬と条件:

加水分解: 通常、水と塩基または酸触媒を伴います。

アルコール分解: ピリジンなどの塩基の存在下でアルコールを使用します。

アミノ分解: アミンを伴い、ピリジンなどの溶媒を必要とする場合が多いです。

主な生成物:

加水分解: カルボン酸を生成します。

アルコール分解: エステルを生成します。

アミノ分解: アミドの生成をもたらします.

4. 科学研究における用途

エンジェル酸無水物は、以下を含むさまざまな科学研究用途で使用されています。

科学的研究の応用

Angelic anhydride is used in various scientific research applications, including:

Organic Synthesis: As a reagent in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs).

Chemical Research: Utilized as an intermediate in the synthesis of complex organic compounds.

Industrial Applications: Employed in the production of fragrances and flavorings due to its reactivity and ability to form esters.

作用機序

エンジェル酸無水物の作用機序には、求核アシル置換反応が含まれます。化合物のカルボニル炭素は非常に求電子性であり、求核攻撃を受けやすくなります。 これは、四面体中間体の形成につながり、その後、脱離基が脱離して、エステル、アミド、またはカルボン酸などのさまざまな生成物が生成されます .

類似の化合物:

チグリン酸(CAS番号80-59-1): 構造は似ていますが、二重結合の位置が異なります.

エンジェル酸(CAS番号565-63-9): エンジェル酸無水物の母体酸.

コハク酸無水物(CAS番号108-30-5): 反応性と用途が異なる別の無水物.

独自性: エンジェル酸無水物は、その特定の反応パターンと、求核アシル置換反応によってさまざまな生成物を生成する能力のために、ユニークです。 その構造により、選択的な反応が可能になり、有機合成と工業用途で貴重な試薬となっています .

類似化合物との比較

Tiglic Acid (CAS#80-59-1): Similar structure but differs in the position of the double bond.

Angelic Acid (CAS#565-63-9): The parent acid of angelic anhydride.

Succinic Anhydride (CAS#108-30-5): Another anhydride with different reactivity and applications.

Uniqueness: this compound is unique due to its specific reactivity patterns and its ability to form a variety of products through nucleophilic acyl substitution reactions. Its structure allows for selective reactions, making it a valuable reagent in organic synthesis and industrial applications .

生物活性

Angelic anhydride, a compound derived from angelic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant studies that highlight the potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C₅H₆O₃

- Molecular Weight : 114.10 g/mol

- Structural Representation : The compound can be represented as a cyclic anhydride formed from two molecules of angelic acid.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Dawood et al. (2011) showed that various derivatives of quinazolinone, which included this compound in their synthesis, displayed considerable activity against both normal and multidrug-resistant bacterial strains .

2. Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. A study on Angelica species indicated that compounds derived from these plants, including angelic acid and its derivatives, possess strong antioxidant activity, which is crucial for combating oxidative stress in biological systems .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby enhancing cognitive function .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests a mechanism through which it may exert neuroprotective effects.

- Antioxidant Mechanisms : Its role in scavenging free radicals contributes to its antioxidant properties, helping to mitigate cellular damage caused by oxidative stress.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various synthesized compounds including this compound derivatives. The results indicated that these compounds were effective against a range of pathogens, with some demonstrating activity comparable to conventional antibiotics .

Study 2: Neuroprotective Effects

In vitro studies assessed the effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and improved cell viability, indicating its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

特性

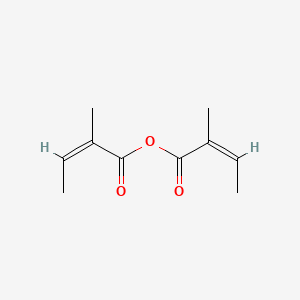

IUPAC Name |

[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHLSLRANKCHLV-SFECMWDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94487-74-8 | |

| Record name | Angelic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Angelic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUP8L9D9RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。